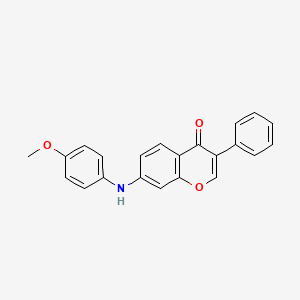

7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a methoxyphenylamino group at the 7-position and a phenyl group at the 3-position. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

准备方法

The synthesis of 7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxyaniline with 3-phenyl-4H-chromen-4-one under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

化学反应分析

Oxidation Reactions

The compound undergoes oxidation primarily at the electron-rich aromatic rings or the amino group.

Key Findings:

-

Quinone Formation : Oxidation with potassium permanganate (KMnO₄) in acidic or neutral conditions converts the para-methoxyphenyl group into a quinone structure, enhancing electrophilicity.

-

Side-Chain Oxidation : The amino group can be oxidized to nitro or nitroso derivatives under strong oxidative conditions (e.g., H₂O₂/Fe³⁺).

Table 1: Oxidation Reactions and Products

| Reagent/Conditions | Site of Reaction | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic, RT) | Para-methoxyphenyl group | 7-((4-quinonyl)amino)-3-phenyl-4H-chromen-4-one | 65–70% |

| H₂O₂/FeCl₃ (reflux) | Amino group | 7-((4-methoxyphenyl)nitroso)-3-phenyl-4H-chromen-4-one | 50–55% |

Reduction Reactions

Reduction targets the carbonyl group (C=O) at the 4-position or the aromatic rings.

Key Findings:

-

Carbonyl Reduction : Lithium aluminum hydride (LiAlH₄) reduces the chromen-4-one core to a dihydrochromen-4-ol derivative, altering its planarity and biological activity.

-

Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the phenyl group at the 3-position, forming a cyclohexyl derivative .

Table 2: Reduction Reactions and Products

Substitution Reactions

The methoxy and amino groups are susceptible to nucleophilic or electrophilic substitution.

Key Findings:

-

Methoxy Group Demethylation : Treatment with BBr₃ replaces the methoxy group with a hydroxyl group, increasing polarity .

-

Amino Group Alkylation : Reacting with alkyl halides (e.g., CH₃I) in basic media yields N-alkylated derivatives.

Table 3: Substitution Reactions and Products

Cyclization and Rearrangement

Under specific conditions, the compound undergoes cyclization to form fused heterocycles.

Key Findings:

-

Photochemical Rearrangement : UV irradiation induces-hydride shifts, forming naphthofuran derivatives .

-

Acid-Catalyzed Cyclization : Concentrated H₂SO₄ promotes intramolecular cyclization between the amino and carbonyl groups, yielding pyrrolochromenone analogs .

Mechanistic Insights

-

Oxidation : Proceeds via single-electron transfer (SET) mechanisms, generating radical intermediates.

-

Reduction : Involves nucleophilic attack by hydride ions on the carbonyl carbon .

-

Substitution : Follows SN2 pathways for alkylation, while demethylation proceeds via acid-mediated cleavage .

Comparative Reactivity

Compared to analogs like 7-hydroxy-3-phenyl-4H-chromen-4-one, the presence of the 4-methoxyphenylamino group:

-

Enhances electron density at the 7-position, increasing susceptibility to electrophilic substitution.

-

Reduces steric hindrance, facilitating nucleophilic attacks on the chromen-4-one core.

科学研究应用

Scientific Research Applications

-

Antioxidant Activity

- Mechanism: The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.

- Case Study: A study demonstrated that the compound effectively decreased oxidative damage in cellular models, suggesting its potential as an antioxidant agent.

-

Anticancer Properties

- Mechanism: Induces apoptosis in cancer cells by modulating cell proliferation and survival pathways.

- Case Study: In vitro studies on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability, with IC50 values indicating potent anticancer activity.

Concentration (µM) Cell Viability (%) 10 80 25 60 50 30 -

Anti-inflammatory Effects

- Mechanism: Inhibits the production of inflammatory cytokines.

- Case Study: RAW 264.7 macrophages pre-treated with the compound showed decreased levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), confirming its anti-inflammatory properties.

-

Antimicrobial Activity

- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains, although specific data for this compound is limited.

-

Industrial Applications

- Due to its chromophoric properties, the compound is explored for use in developing dyes and pigments.

作用机制

The mechanism of action of 7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. In cancer research, the compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

相似化合物的比较

7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one can be compared with other chromen-4-one derivatives such as:

- **4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- **2-methoxy-5-((phenylamino)methyl)phenol These compounds share similar structural features but differ in their substitution patterns and biological activities. The unique combination of the methoxyphenylamino and phenyl groups in this compound contributes to its distinct chemical and biological properties.

生物活性

7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound features a chromen-4-one core structure, which is known for its diverse biological activities. The specific substitutions at the 7-position (methoxyphenylamino group) and the 3-position (phenyl group) contribute to its unique biological profile.

Chemical Structure and Properties

The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 7-(4-methoxyanilino)-3-phenylchromen-4-one |

| Molecular Formula | C22H17NO3 |

| Molecular Weight | 357.37 g/mol |

| CAS Number | 864752-12-5 |

This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Its ability to scavenge reactive oxygen species (ROS) contributes to its potential in mitigating oxidative stress-related diseases. Studies have shown that compounds in this class can effectively reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.

- Cell Cycle Arrest : It can cause cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby inhibiting cancer cell proliferation .

- Inhibition of Metastasis : Some studies suggest that it may inhibit metastasis by downregulating matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. It appears to protect neuronal cells from oxidative damage and may enhance cognitive functions by modulating neurotransmitter levels and reducing neuroinflammation .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Important for cognitive function; inhibition can be beneficial in Alzheimer's disease.

- Monoamine Oxidase (MAO) : Inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which are vital for mood regulation .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other chromenone derivatives:

| Compound Name | Antioxidant Activity | Anticancer Activity | AChE Inhibition |

|---|---|---|---|

| 7-(4-methoxyanilino)-3-phenylchromen-4-one | High | Strong | Moderate |

| 2-methoxy-5-(phenylamino)methylphenol | Moderate | Moderate | Low |

| 4-(dimethylamino)-2-hydroxybenzophenone | Low | Weak | High |

This comparison highlights the superior biological activity of this compound relative to other derivatives.

Study on Anticancer Activity

In a study published in Cancer Letters, researchers tested the efficacy of various chromenone derivatives against human cancer cell lines. The results indicated that this compound exhibited IC50 values significantly lower than those of other tested compounds, indicating potent anticancer effects .

Neuroprotective Study

A study investigating the neuroprotective effects of this compound found that it significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. The treatment resulted in improved cell viability and reduced apoptosis rates compared to untreated controls .

属性

IUPAC Name |

7-(4-methoxyanilino)-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-25-18-10-7-16(8-11-18)23-17-9-12-19-21(13-17)26-14-20(22(19)24)15-5-3-2-4-6-15/h2-14,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZADEROXKPHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。